

An In-Depth Technical Guide to 3-Chloro Fenofibric Acid-d6

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Compound of Interest

Compound Name: 3-Chloro Fenofibric Acid-d6

Cat. No.: B585090

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **3-Chloro Fenofibric Acid-d6**, a deuterated isotopologue of a fenofibric acid impurity. This document is intended for researchers, scientists, and professionals in drug development. It covers the chemical and physical properties, a plausible synthesis route, its critical application as an internal standard in bioanalytical methods, and the pharmacological context of its non-deuterated parent compound, fenofibric acid. Detailed experimental protocols for quantitative analysis, extensive data on method validation, and visualizations of the relevant biological signaling pathway are presented to facilitate its practical application and understanding.

Introduction

3-Chloro Fenofibric Acid-d6 is the deuterium-labeled form of 3-Chloro Fenofibric Acid, a known impurity of the lipid-lowering agent fenofibric acid. Its primary and critical role in a scientific setting is as an internal standard for the quantitative analysis of fenofibric acid and its metabolites in biological matrices. The use of a stable isotope-labeled internal standard is the gold standard in mass spectrometry-based bioanalysis, offering high precision and accuracy by correcting for matrix effects and variations in sample processing. This guide delves into the technical details of **3-Chloro Fenofibric Acid-d6**, providing the necessary information for its effective use in a research and development environment.

Chemical and Physical Properties

The fundamental properties of **3-Chloro Fenofibric Acid-d6** are summarized in the table below, providing a direct comparison with its non-deuterated counterpart.

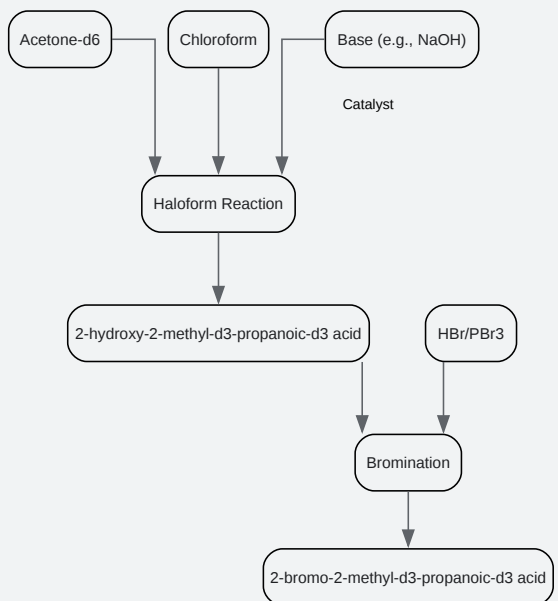
Property	3-Chloro Fenofibric Acid-d6	3-Chloro Fenofibric Acid
Chemical Name	2-[4-(3-chlorobenzoyl)phenoxy]-2-methyl-d3-propanoic-d3 acid	2-[4-(3-chlorobenzoyl)phenoxy]-2-methylpropanoic acid
Molecular Formula	C ₁₇ H ₉ D ₆ ClO ₄	C ₁₇ H ₁₅ ClO ₄
Molecular Weight	324.79 g/mol	318.75 g/mol
CAS Number	1346603-07-3	60012-96-6
Appearance	Typically a white to off-white solid	White to off-white solid
Application	Internal standard for bioanalytical quantification	Impurity of Fenofibric Acid

Plausible Synthesis Route

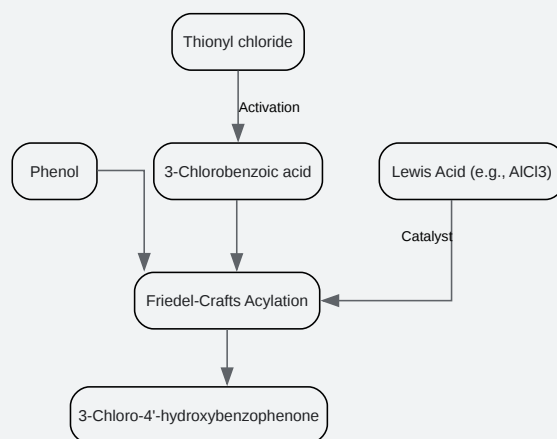
While a specific, publicly documented synthesis protocol for **3-Chloro Fenofibric Acid-d6** is not readily available, a plausible multi-step synthetic route can be proposed based on established organic chemistry principles and available literature on the synthesis of fenofibric acid and its analogues, as well as deuteration techniques.

Experimental Workflow: Plausible Synthesis

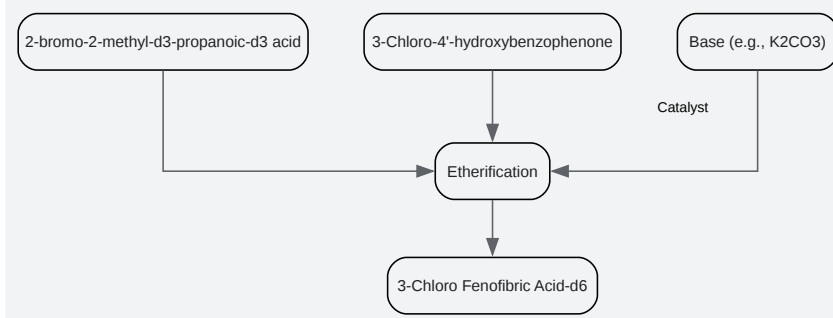
Step 2: Synthesis of Deuterated 2-Bromo-2-methylpropanoic acid

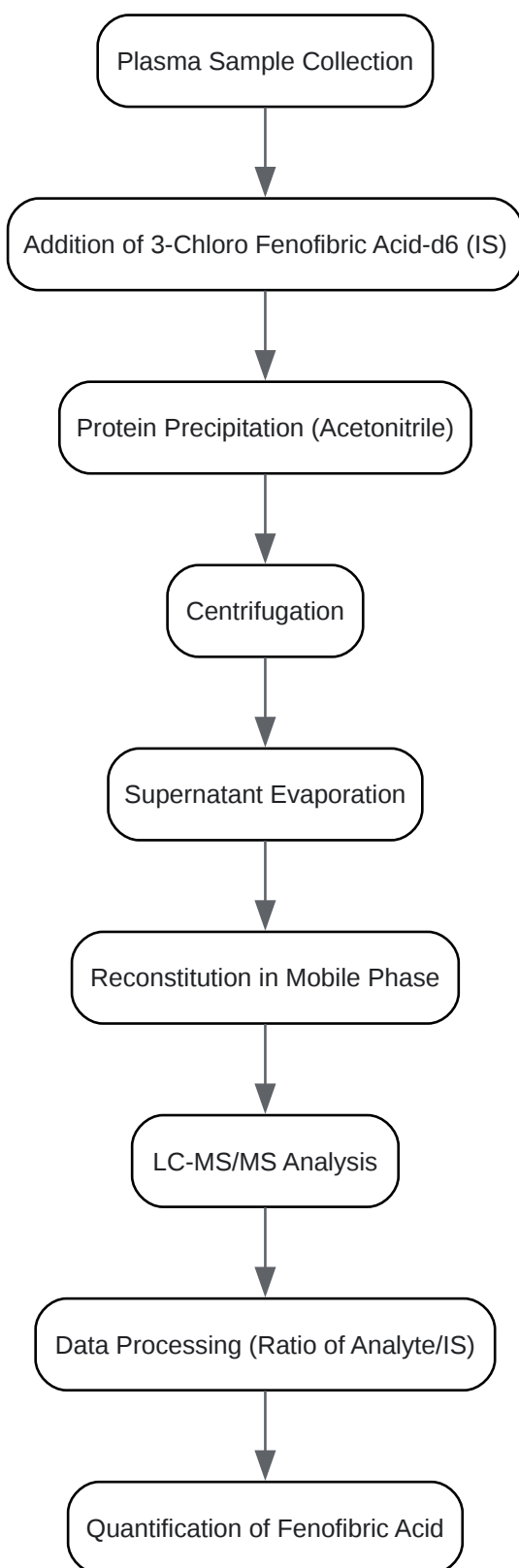


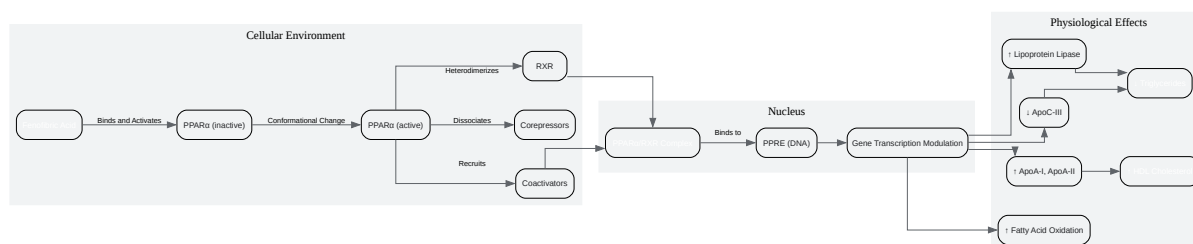
Step 1: Synthesis of 3-Chloro-4'-hydroxybenzophenone



Step 3: Williamson Ether Synthesis







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